

Comparative Analysis of Ceftazidime Activity Against Different Bacterial Species

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Compound of Interest

Compound Name: Ceftazidime (hydrate)

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This guide provides an objective comparison of Ceftazidime's in-vitro activity against a range of clinically significant bacterial species. The information presented is supported by experimental data to aid in research and development efforts.

Data Presentation: Minimum Inhibitory Concentration (MIC) of Ceftazidime

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Ceftazidime required to inhibit the growth of 50% (MIC₅₀) and 90% (MIC₉₀) of tested bacterial isolates. Lower MIC values are indicative of greater antimicrobial activity.

Bacterial Species	MIC ₅₀ (mg/L)	MIC ₉₀ (mg/L)
Gram-Negative Bacteria		
Pseudomonas aeruginosa	1-4	4-8[1][2][3]
Escherichia coli	≤0.25	≤0.25[2]
Klebsiella pneumoniae	≤0.25	1-4[2]
Enterobacter spp.	≤0.25	1-4[2]
Proteus mirabilis	≤0.25	≤0.25[2]
Indole-positive Proteus	≤0.25	≤0.25[2]
Citrobacter spp.	0.06-0.13	1-4[1][2]
Serratia spp.	0.06-0.13	1-4[1][2]
Acinetobacter spp.	-	1-4[2]
Haemophilus influenzae	-	≤0.25[2][3]
Gram-Positive Bacteria		
Staphylococcus aureus (Methicillin-susceptible)	-	8[3]
Streptococcus pneumoniae	0.12-0.25	-[3]
Streptococcus pyogenes (Group A)	-	Less active than other cephalosporins[2]
Streptococcus agalactiae (Group B)	-	Less active than other cephalosporins[2]
Anaerobic Bacteria		
Bacteroides fragilis	-	16-64[3]

Note: MIC values can vary based on the specific strain, geographic location, and the methodology used for testing.

Experimental Protocols

The determination of Ceftazidime's in-vitro activity, specifically the Minimum Inhibitory Concentration (MIC), is conducted following standardized laboratory procedures. The most common methods are broth microdilution and agar dilution, as outlined by regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method

This method is a widely used technique for determining the MIC of an antimicrobial agent.

- **Preparation of Antimicrobial Solutions:** A series of twofold dilutions of Ceftazidime are prepared in a liquid growth medium, typically Mueller-Hinton Broth (MHB), in microtiter plates.
- **Inoculum Preparation:** A standardized suspension of the test bacterium is prepared to a specific turbidity, corresponding to a known concentration of bacterial cells (e.g., 0.5 McFarland standard). This suspension is then further diluted.
- **Inoculation:** Each well of the microtiter plate containing the serially diluted Ceftazidime is inoculated with the standardized bacterial suspension. A growth control well (containing no antibiotic) and a sterility control well (containing no bacteria) are also included.
- **Incubation:** The inoculated microtiter plates are incubated under specific conditions (e.g., 35°C for 16-20 hours) to allow for bacterial growth.
- **MIC Determination:** Following incubation, the plates are visually inspected for bacterial growth (turbidity). The MIC is the lowest concentration of Ceftazidime that completely inhibits visible growth of the bacterium.

Disk Diffusion Method

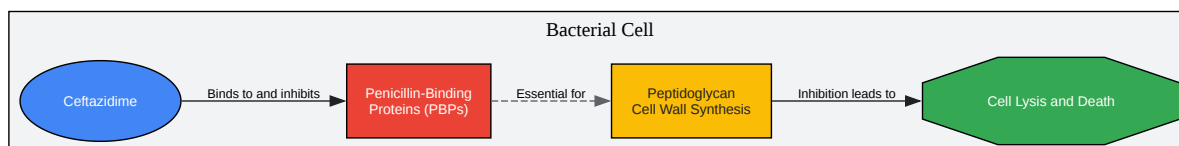
The disk diffusion method is a qualitative or semi-quantitative test that provides a measure of the susceptibility of a bacterium to an antimicrobial agent.

- **Inoculum Preparation:** A standardized suspension of the test bacterium is prepared as described for the broth microdilution method.

- **Plate Inoculation:** A sterile cotton swab is dipped into the bacterial suspension and used to evenly streak the entire surface of a Mueller-Hinton Agar (MHA) plate.
- **Application of Antibiotic Disks:** A paper disk impregnated with a specific concentration of Ceftazidime (e.g., 30 µg) is placed on the surface of the inoculated agar plate.
- **Incubation:** The plate is incubated under standardized conditions (e.g., 35°C for 16-20 hours).
- **Measurement and Interpretation:** During incubation, the antibiotic diffuses from the disk into the agar, creating a concentration gradient. If the bacterium is susceptible to Ceftazidime, a clear circular area of no growth, known as the zone of inhibition, will appear around the disk. The diameter of this zone is measured and interpreted according to established breakpoints from CLSI or EUCAST to categorize the isolate as susceptible, intermediate, or resistant.

Visualizations

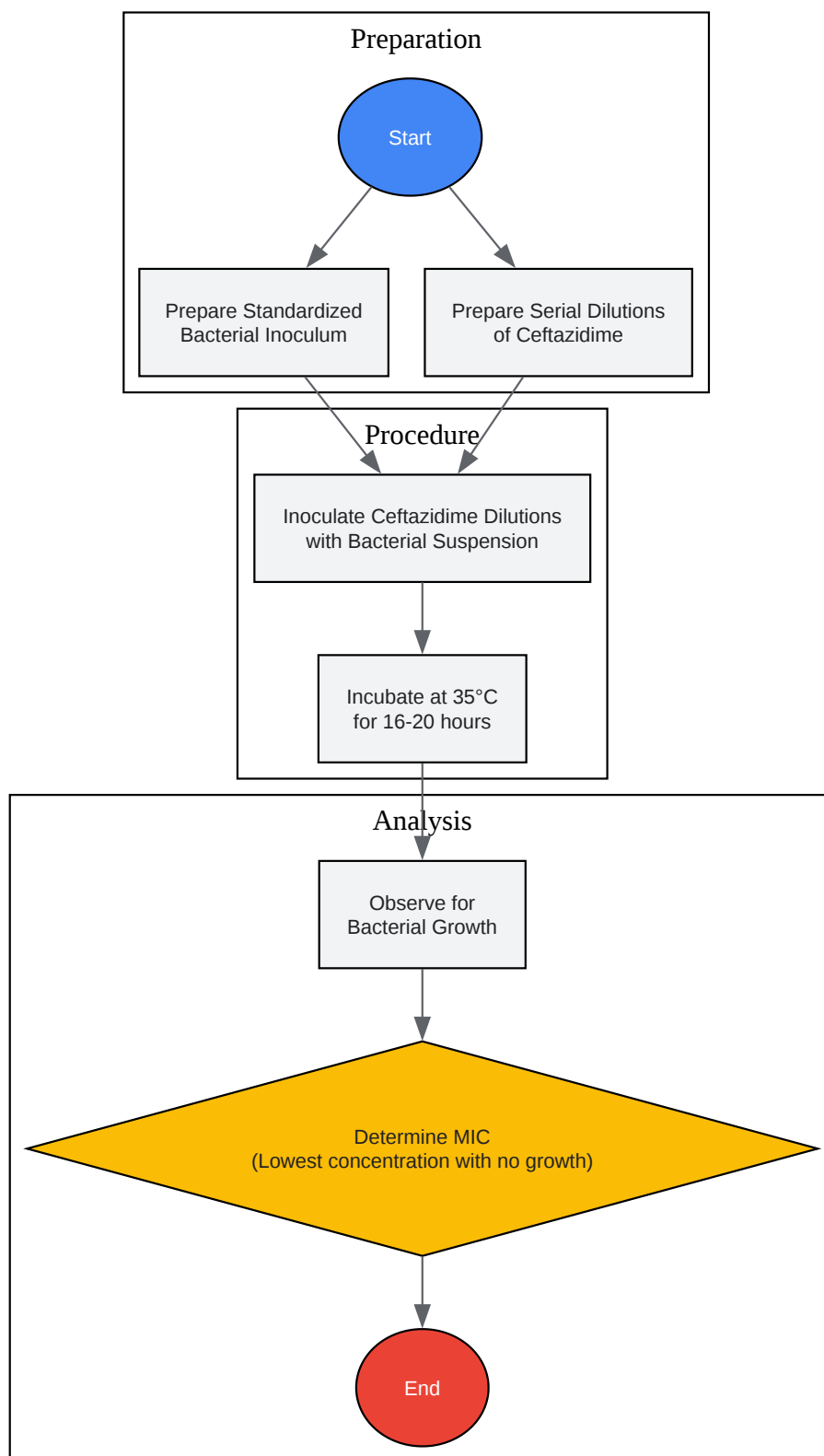
Ceftazidime's Mechanism of Action



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Caption: Mechanism of action of Ceftazidime.

Experimental Workflow for MIC Determination



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Caption: Workflow for MIC determination.

Concluding Remarks

Ceftazidime demonstrates potent activity against a broad spectrum of Gram-negative bacteria, including *Pseudomonas aeruginosa* and various Enterobacteriaceae.[1][4] Its efficacy against Gram-positive organisms is comparatively lower.[2][4] The primary mechanism of action involves the disruption of bacterial cell wall synthesis through the inhibition of penicillin-binding proteins.[5][6] Resistance to Ceftazidime can emerge through mechanisms such as the production of β -lactamase enzymes.[7][8] The standardized methodologies for susceptibility testing, as outlined by CLSI and EUCAST, are crucial for the accurate determination of Ceftazidime's in-vitro activity and for guiding clinical decisions.

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